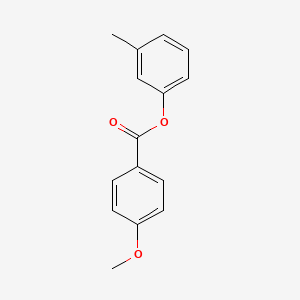
(3-Methylphenyl) 4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 404071 is a chemical compound that has garnered attention in scientific research due to its unique properties and potential applications. It is known for its role in various chemical reactions and its potential use in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NSC 404071 typically involves multiple steps, including the formation of key intermediates and the use of specific reagents under controlled conditions. The exact synthetic route can vary, but it generally involves the use of organic solvents, catalysts, and temperature control to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of NSC 404071 may involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the compound. The use of automated systems and advanced analytical techniques is common to monitor the reaction progress and optimize yield.
Chemical Reactions Analysis
Types of Reactions: NSC 404071 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions, including elevated temperatures and the presence of catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituent and the reaction conditions.
Scientific Research Applications
NSC 404071 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: It is studied for its potential biological activity and its interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of NSC 404071 involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
NSC 404071 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 706744: Another indenoisoquinoline compound with potential anticancer activity.
NSC 725776 (Indimitecan): A compound with a similar mechanism of action, used in cancer research.
NSC 724998 (Indotecan): Another related compound with potential therapeutic applications.
Compared to these compounds, NSC 404071 may have unique properties, such as different binding affinities, stability, or biological activity, making it a valuable compound for specific research applications.
Properties
CAS No. |
7464-47-3 |
|---|---|
Molecular Formula |
C15H14O3 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
(3-methylphenyl) 4-methoxybenzoate |
InChI |
InChI=1S/C15H14O3/c1-11-4-3-5-14(10-11)18-15(16)12-6-8-13(17-2)9-7-12/h3-10H,1-2H3 |
InChI Key |
WKZZAEWFTDEEQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















